5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
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Overview
Description
5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex compound known for its unique structural characteristics, potentially versatile chemical behavior, and wide range of scientific applications. Its molecular makeup includes elements of both nicotinamide and thienopyrimidine, contributing to its multifaceted chemical nature.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step reactions that include:
Starting Material Preparation: : Involves the preparation of the nicotinamide and thienopyrimidine starting materials.
Chlorination: : Chlorine is introduced to the nicotinamide ring.
Thienopyrimidine Coupling: : This involves the coupling of the thienopyrimidine moiety to the chlorinated nicotinamide under controlled temperature and pH conditions.
Final Purification: : The resulting product is purified using chromatography techniques.
Industrial Production Methods:
Industrial production methods often scale up these synthetic routes, employing continuous flow reactors for increased efficiency and yield. Optimization of reaction conditions and the use of automated systems ensure consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide undergoes several types of chemical reactions:
Oxidation: : This can lead to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions often result in the formation of primary or secondary alcohols.
Substitution: : Commonly undergoes electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Commonly uses hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Can involve reagents such as alkyl halides or nucleophiles under appropriate conditions.
Major Products Formed:
From Oxidation: : Formation of oxidized derivatives like carboxylic acids.
From Reduction: : Reduced forms like alcohols.
From Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has a plethora of applications in scientific research:
Chemistry: : Used in the development of novel organic reactions and synthetic methodologies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for its pharmacological properties, possibly acting as a drug candidate for various conditions.
Industry: : Utilized in the production of complex molecular structures and materials science research.
Mechanism of Action
Molecular Targets and Pathways:
The compound exerts its effects through interaction with specific molecular targets, potentially including:
Enzymes: : Inhibition or activation of particular enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors to modulate biological responses.
Cellular Pathways: : Interference with pathways like signal transduction, contributing to its biological activity.
Comparison with Similar Compounds
5-chloro-6-hydroxy-N-(2-thienyl)nicotinamide
6-hydroxy-N-(2-(2-methyl-4-oxo-1,2,3,4-tetrahydropyrimidin-3-yl)ethyl)nicotinamide
Highlighting Its Uniqueness:
The primary distinction lies in the specific combination of thienopyrimidine and nicotinamide moieties, which confer unique chemical properties and biological activities not found in the similar compounds. This structural uniqueness can result in different reactivity and interaction profiles in various applications.
Properties
IUPAC Name |
5-chloro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-8-19-14-10(2-5-24-14)15(23)20(8)4-3-17-12(21)9-6-11(16)13(22)18-7-9/h2,5-7H,3-4H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACDQHPUCINTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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